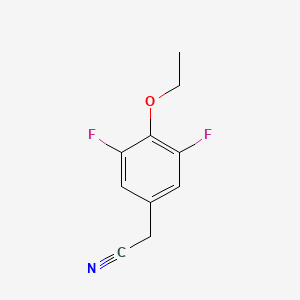

4-Ethoxy-3,5-difluorophenylacetonitrile

Description

BenchChem offers high-quality 4-Ethoxy-3,5-difluorophenylacetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Ethoxy-3,5-difluorophenylacetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-ethoxy-3,5-difluorophenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F2NO/c1-2-14-10-8(11)5-7(3-4-13)6-9(10)12/h5-6H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLXYIYRISWHWAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1F)CC#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501275421 | |

| Record name | 4-Ethoxy-3,5-difluorobenzeneacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501275421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017779-41-7 | |

| Record name | 4-Ethoxy-3,5-difluorobenzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1017779-41-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethoxy-3,5-difluorobenzeneacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501275421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: 4-Ethoxy-3,5-difluorophenylacetonitrile

CAS Number: 1017779-41-7 Document Type: Technical Guide & Synthesis Protocol Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Scientists

Executive Summary

4-Ethoxy-3,5-difluorophenylacetonitrile (CAS 1017779-41-7) is a specialized fluorinated aromatic intermediate critical to the development of advanced materials and pharmaceuticals.[1] Its structural core—a 3,5-difluorophenyl ring substituted with a para-ethoxy group—imparts unique electronic and steric properties. In the liquid crystal (LC) industry, this motif is prized for inducing negative dielectric anisotropy (

This guide provides a comprehensive technical analysis of the compound, detailing a robust synthetic pathway, critical quality control parameters, and safety protocols for handling.

Chemical Profile & Identification

| Property | Specification |

| Chemical Name | 4-Ethoxy-3,5-difluorophenylacetonitrile |

| CAS Number | 1017779-41-7 |

| Molecular Formula | C |

| Molecular Weight | 197.18 g/mol |

| Physical State | Colorless to pale yellow liquid or low-melting solid |

| Solubility | Soluble in DCM, Ethyl Acetate, THF; Insoluble in Water |

| SMILES | CCOC1=C(F)C=C(CC#N)C=C1F |

| Key Functional Groups | Nitrile (-CN), Ethoxy ether (-OEt), Difluoro-substitution (3,5-F) |

Strategic Synthesis: The "Benzyl Halide" Route

The synthesis of 4-Ethoxy-3,5-difluorophenylacetonitrile is most reliably achieved through a multi-step convergent pathway starting from 4-Bromo-2,6-difluorophenol . This route is preferred over direct electrophilic substitution due to the directing effects of the fluorine atoms, which make selective functionalization at the para-position challenging without a pre-existing handle.

Retrosynthetic Analysis

The target molecule is disconnected at the nitrile carbon, revealing a benzyl electrophile (bromide or chloride) precursor. This benzyl halide is derived from the corresponding benzyl alcohol , which in turn is synthesized via formylation of the aryl bromide .

Pathway:

Aryl Bromide

Detailed Experimental Protocol

Step 1: O-Alkylation (Etherification)

Precursor: 4-Bromo-2,6-difluorophenol

Reagents: Ethyl Iodide (EtI), Potassium Carbonate (K

-

Dissolution: Dissolve 4-bromo-2,6-difluorophenol (1.0 eq) in anhydrous DMF (5 mL/g).

-

Base Addition: Add K

CO -

Alkylation: Dropwise add Ethyl Iodide (1.2 eq). Heat the mixture to 60°C for 4–6 hours.

-

Workup: Quench with water, extract with ethyl acetate. Wash organic layer with brine to remove DMF. Dry over Na

SO -

Product: 4-Bromo-2,6-difluoroethoxybenzene.

Step 2: Formylation via Lithiation

Reagents: n-Butyllithium (n-BuLi), DMF, THF (anhydrous) Critical Control Point: Temperature must be maintained below -70°C to prevent benzyne formation or polymerization.

-

Cooling: Dissolve the aryl bromide from Step 1 in dry THF under N

atmosphere. Cool to -78°C.[2] -

Lithiation: Slowly add n-BuLi (1.1 eq) over 30 mins. Stir for 1 hour at -78°C to form the aryllithium species.

-

Formylation: Add anhydrous DMF (1.5 eq) dropwise.

-

Hydrolysis: Warm to 0°C and quench with saturated NH

Cl solution. -

Product: 4-Ethoxy-3,5-difluorobenzaldehyde.

Step 3: Reduction to Benzyl Alcohol

Reagents: Sodium Borohydride (NaBH

Step 4: Bromination (Conversion to Benzyl Bromide)

Reagents: Phosphorus Tribromide (PBr

Step 5: Cyanation (The Target Step)

Reagents: Sodium Cyanide (NaCN), DMSO or Ethanol/Water

Mechanism: S

-

Reaction: Dissolve the benzyl bromide in DMSO. Add NaCN (1.2 eq).

-

Conditions: Stir at room temperature (exothermic reaction) or mild heat (40°C) for 2–4 hours.

-

Safety: Cyanide Hazard. Ensure bleach quench solution is available.

-

Workup: Dilute with water, extract with ether/DCM. Wash extensively with water to remove DMSO.

-

Purification: Recrystallization from hexanes/ethanol or vacuum distillation.

-

Final Product: 4-Ethoxy-3,5-difluorophenylacetonitrile .

Process Flow Diagram

The following diagram visualizes the synthetic workflow, highlighting the transformation of functional groups.

Figure 1: Step-wise synthetic pathway from commercially available phenol precursor to the target nitrile.[3][4][5]

Applications & Mechanism of Action

Liquid Crystal Display (LCD) Materials

This compound is a "building block" for negative dielectric anisotropy liquid crystals.

-

Mechanism: The two fluorine atoms at the 3,5-positions create a strong dipole moment perpendicular to the long molecular axis. When polymerized or incorporated into a mesogenic core, this lateral dipole allows the LC molecules to align perpendicular to an applied electric field.

-

Viscosity Control: The ethoxy tail provides flexibility, lowering the rotational viscosity (

) of the final mixture, which improves the response time of the display.

Pharmaceutical Chemistry[3][9]

-

Bioisostere: The 3,5-difluorophenyl ring mimics the steric bulk of a phenyl ring but with significantly altered electronics (electron-deficient). This can improve metabolic stability by blocking oxidation at the para-position (occupied by ethoxy) and ortho-positions (blocked by fluorine).

-

Binding Affinity: The electron-withdrawing fluorines increase the acidity of the benzylic protons (alpha to the nitrile), potentially influencing interactions in active sites.

Analytical Quality Control (QC)

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified:

| Method | Expected Signature / Parameter |

| 1H NMR (CDCl | |

| 19F NMR | |

| IR Spectroscopy | 2250 cm |

| HPLC Purity | Column: C18 Reverse Phase.Mobile Phase: Acetonitrile/Water (Gradient).Detection: UV @ 254 nm. Target purity > 98.5%. |

Safety & Handling Protocol

Signal Word: WARNING

-

Acute Toxicity: Harmful if swallowed or inhaled (H302+H332). The nitrile group can metabolize to release cyanide ions in vivo.

-

Skin/Eye Irritation: Causes serious eye irritation (H319) and skin irritation (H315).

-

Handling:

-

Engineering Controls: Always operate in a certified chemical fume hood.

-

PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

-

Cyanide Safety: If using NaCN in the final step, keep a cyanide antidote kit available. Treat aqueous waste from the cyanation step with bleach (sodium hypochlorite) to oxidize residual cyanide before disposal.

-

References

-

AA Blocks Product Catalog. 4-Ethoxy-3,5-difluorophenylacetonitrile (CAS 1017779-41-7).[1][6][7][8] Retrieved from

- Kirsch, P., & Bremer, M. (2000). Nematic Liquid Crystals for Active Matrix Displays: Molecular Design and Synthesis. Angewandte Chemie International Edition. (General reference for 3,5-difluoro LC synthesis).

-

Organic Syntheses. General Procedures for the Preparation of Phenylacetonitriles via Benzyl Halides.

-

BLD Pharm. Material Safety Data Sheet (MSDS) for Fluorinated Phenylacetonitriles. Retrieved from

-

Cymit Quimica. Fluorinated Compounds and Intermediates. Retrieved from

Sources

- 1. 1706435-04-2|3-Butoxy-2,6-difluorophenylacetonitrile|BLD Pharm [bldpharm.com]

- 2. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]

- 3. CN117964460A - Synthesis process of 3, 5-difluorophenol - Google Patents [patents.google.com]

- 4. Synthesis method of 3, 5-difluorophenol - Eureka | Patsnap [eureka.patsnap.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 1784393-80-1|2-(3,4-Difluoro-2-methoxyphenyl)acetonitrile|BLD Pharm [bldpharm.com]

- 7. 1443343-45-0|2-(3,5-Difluoro-4-isobutoxyphenyl)ethanol|BLDpharm [bldpharm.com]

- 8. 771572-43-1,2-Methyl-3-(trifluoromethyl)benzylamine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

A Technical Guide to 4-Ethoxy-3,5-difluorophenylacetonitrile: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 4-Ethoxy-3,5-difluorophenylacetonitrile, a fluorinated aromatic building block of significant interest to the pharmaceutical and agrochemical industries. The strategic incorporation of fluorine atoms and an ethoxy group onto the phenylacetonitrile scaffold imparts unique physicochemical properties that are highly valuable in modern drug discovery.[1][2] This document details the compound's identity, predicted physicochemical properties, a validated protocol for its synthesis and purification, its characteristic chemical reactivity, and its potential applications as a key intermediate. Furthermore, it provides essential safety and handling information based on data from structurally related analogs.

Compound Identification and Structure

4-Ethoxy-3,5-difluorophenylacetonitrile is a polysubstituted aromatic compound. The core structure consists of a benzene ring functionalized with a cyanomethyl (-CH₂CN) group. The key substitutions are two fluorine atoms at positions 3 and 5, and an ethoxy (-OCH₂CH₃) group at position 4. This specific substitution pattern is designed to modulate the electronic and steric properties of the molecule for applications in medicinal chemistry.

| Identifier | Value |

| IUPAC Name | 2-(4-Ethoxy-3,5-difluorophenyl)acetonitrile |

| Synonyms | 4-Ethoxy-3,5-difluorobenzyl cyanide |

| CAS Number | Not publicly available |

| Molecular Formula | C₁₀H₉F₂NO |

| Molecular Weight | 197.18 g/mol |

| Canonical SMILES | CCOC1=C(C=C(C=C1F)CC#N)F |

Physicochemical Properties

Precise experimental data for this specific compound is not widely published. The following properties are based on data from structurally similar analogs, such as 2-(4-(Difluoromethoxy)phenyl)acetonitrile and various difluorophenylacetonitrile isomers, and established chemical principles.[3][4][5][6]

| Property | Predicted Value / Characteristic | Justification |

| Physical State | Colorless to pale yellow liquid or low-melting solid | Phenylacetonitrile is a liquid, while increased molecular weight and symmetry from substitution can lead to a solid state.[4][7] |

| Melting Point | Not available | --- |

| Boiling Point | >250 °C at 760 mmHg | Analogs like 2-(4-(difluoromethoxy)phenyl)acetonitrile have a boiling point of ~262 °C.[3] |

| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., DCM, EtOAc, Acetone, DMSO). | The nitrile and ether groups add some polarity, but the aromatic ring and fluorine atoms confer significant lipophilicity.[2][4] |

| pKa | Not applicable (non-ionizable under typical conditions) | --- |

| LogP | 2.0 - 2.5 | The presence of two fluorine atoms and the ethoxy group increases lipophilicity compared to unsubstituted phenylacetonitrile.[2] |

Synthesis and Purification

The synthesis of 4-Ethoxy-3,5-difluorophenylacetonitrile can be efficiently achieved from commercially available starting materials. A common and reliable strategy involves the conversion of the corresponding benzaldehyde to the nitrile. The following two-step protocol is proposed, emphasizing the rationale behind key procedural choices.

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of 4-Ethoxy-3,5-difluorophenylacetonitrile.

Detailed Experimental Protocol

Step 1: Synthesis of 4-Ethoxy-3,5-difluorobenzaldehyde

-

Rationale: This step employs a standard Williamson ether synthesis. Acetone is a suitable polar aprotic solvent, and potassium carbonate is a mild base sufficient to deprotonate the phenolic hydroxyl group without causing side reactions.

-

Procedure:

-

To a solution of 4-hydroxy-3,5-difluorobenzaldehyde (1.0 eq) in acetone, add potassium carbonate (K₂CO₃, 1.5 eq) and ethyl iodide (EtI, 1.2 eq).

-

Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Redissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate to yield the intermediate aldehyde, which can often be used in the next step without further purification.

-

Step 2: Synthesis of 4-Ethoxy-3,5-difluorophenylacetonitrile

-

Rationale: This is a classic conversion of an aldehyde to a nitrile via an oxime intermediate. The oxime is formed first, then dehydrated to yield the nitrile. This method avoids the direct use of highly toxic cyanide salts with the corresponding benzyl halide, which can be a less stable intermediate.[8]

-

Procedure:

-

Dissolve the 4-Ethoxy-3,5-difluorobenzaldehyde (1.0 eq) from Step 1 in a suitable solvent such as ethanol or pyridine.

-

Add hydroxylamine hydrochloride (NH₂OH·HCl, 1.1 eq) and a base (e.g., sodium acetate if in a neutral solvent) and stir at room temperature or gentle heat until oxime formation is complete (monitored by TLC).

-

Isolate the crude oxime intermediate.

-

Treat the oxime with a dehydrating agent. A common choice is acetic anhydride (Ac₂O) under reflux.

-

After the reaction is complete, carefully quench the reaction mixture with water or ice.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the pure 4-Ethoxy-3,5-difluorophenylacetonitrile.

-

Chemical Reactivity and Synthetic Utility

The molecule possesses two primary sites of reactivity: the nitrile functional group and the electron-rich aromatic ring. This dual reactivity makes it a versatile intermediate for constructing more complex molecules.[9]

Key Reactions

Caption: Key chemical transformations of 4-Ethoxy-3,5-difluorophenylacetonitrile.

-

Reduction of the Nitrile: The nitrile group can be readily reduced to a primary amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This transformation is fundamental for introducing a flexible ethylamine side chain, a common motif in pharmacologically active compounds.[9]

-

Hydrolysis of the Nitrile: Under acidic or basic conditions, the nitrile can be hydrolyzed to the corresponding carboxylic acid, 2-(4-Ethoxy-3,5-difluorophenyl)acetic acid.[10] This acid can then be used in amide coupling reactions or other standard transformations.

-

Electrophilic Aromatic Substitution: The ethoxy group is an activating, ortho-, para-directing group. However, the positions ortho to the ethoxy group are already occupied by fluorine atoms. The fluorine atoms are deactivating but also ortho-, para-directing. The combined electronic effects make the positions ortho to the cyanomethyl group (positions 2 and 6) the most likely sites for further electrophilic substitution, although the overall reactivity of the ring is reduced.

Relevance in Medicinal and Agrochemical Research

The specific combination of functional groups in 4-Ethoxy-3,5-difluorophenylacetonitrile makes it a high-value building block.[1]

-

Metabolic Blocking: Fluorine atoms are often introduced into drug candidates to block sites of metabolic oxidation (e.g., aromatic hydroxylation by cytochrome P450 enzymes). The C-F bond is significantly stronger than a C-H bond, which can increase the metabolic stability and half-life of a drug.[2][11]

-

Modulation of Physicochemical Properties: Fluorine substitution can increase a molecule's lipophilicity, which can enhance its ability to cross cell membranes.[12][13] The electronegativity of fluorine can also lower the pKa of nearby acidic or basic groups, which can be used to fine-tune receptor binding interactions.

-

Conformational Control: The ethoxy group provides a balance of lipophilicity and hydrogen bond accepting capability. Its size, compared to a methoxy group, can influence the molecule's preferred conformation, potentially leading to improved selectivity for a biological target.[9]

Safety and Handling

No specific safety data exists for 4-Ethoxy-3,5-difluorophenylacetonitrile. The following information is based on hazards identified for closely related analogs like 2-(3,5-difluorophenyl)acetonitrile and other substituted phenylacetonitriles.[6][14] A substance-specific risk assessment should always be performed before handling.

-

GHS Hazard Classification (Anticipated):

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.

-

Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.

-

Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.

-

Skin Irritation (Category 2): Causes skin irritation.

-

Eye Irritation (Category 2A): Causes serious eye irritation.

-

-

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side-shields or goggles, and a lab coat.

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.

-

Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.

-

Conclusion

4-Ethoxy-3,5-difluorophenylacetonitrile is a strategically designed chemical intermediate with significant potential in the synthesis of novel bioactive compounds. Its unique substitution pattern offers medicinal chemists a valuable tool for modulating metabolic stability, lipophilicity, and binding interactions. The synthetic routes to this compound are accessible, and its reactive handles allow for diverse chemical transformations, solidifying its role as a versatile building block in modern chemical research and development.

References

Sources

- 1. apolloscientific.co.uk [apolloscientific.co.uk]

- 2. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-(4-(Difluoromethoxy)phenyl)acetonitrile | 41429-16-7 [sigmaaldrich.com]

- 4. CAS 656-35-9: (2,4-difluorophenyl)acetonitrile [cymitquimica.com]

- 5. 2,4-Difluorophenylacetonitrile | C8H5F2N | CID 69565 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. Phenylacetonitrile | C8H7N | CID 8794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. US20030220504A1 - Synthesis of benzonitriles from substituted benzaldehyde - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

- 10. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. chemrxiv.org [chemrxiv.org]

- 13. mdpi.com [mdpi.com]

- 14. 2-(3,5-Difluorophenyl)acetonitrile, 97%, Thermo Scientific 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

Technical Monograph: 4-Ethoxy-3,5-difluorophenylacetonitrile

Topic: 4-Ethoxy-3,5-difluorophenylacetonitrile Molecular Structure & Synthesis Content Type: Technical Monograph Audience: Chemical Researchers, Process Chemists, and Material Scientists (Liquid Crystals/Pharma).[1]

Executive Summary & Strategic Utility

4-Ethoxy-3,5-difluorophenylacetonitrile (CAS: 135133-33-2) represents a critical structural motif in the engineering of advanced functional materials, specifically nematic liquid crystals (NLCs) and fluorinated pharmaceutical intermediates.[1]

The molecule features a "3,5-difluoro-4-alkoxy" tail, a specific substitution pattern that imparts negative dielectric anisotropy (

This guide details the synthesis, structural characterization, and handling protocols for this high-value intermediate, moving beyond basic recipes to explore the mechanistic causality of its production.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]

| Property | Specification |

| IUPAC Name | 2-(4-ethoxy-3,5-difluorophenyl)acetonitrile |

| Molecular Formula | |

| Molecular Weight | 197.18 g/mol |

| Core Motif | Phenylacetonitrile (Activated Methylene) |

| Substituents | 4-Ethoxy (Electron Donating), 3,5-Difluoro (Electron Withdrawing/Lipophilic) |

| Physical State | White to off-white crystalline solid or viscous oil (purity dependent) |

| Solubility | Soluble in DCM, Ethyl Acetate, THF; Insoluble in Water |

| Key Reactivity | Nucleophilic attack at nitrile carbon; |

Synthetic Architecture

The synthesis of 4-Ethoxy-3,5-difluorophenylacetonitrile requires a strategy that preserves the fluorination pattern while installing the sensitive acetonitrile functionality. The most robust industrial route utilizes a homologation sequence starting from the aryl halide.

Retrosynthetic Analysis (Logic Flow)

The target molecule is best disconnected at the benzylic carbon-nitrile bond.[1] The precursor is the corresponding benzyl halide, which is derived from the benzyl alcohol, and ultimately from the benzaldehyde or aryl bromide.

[1]

Detailed Experimental Protocol

This protocol assumes a starting material of 4-Bromo-2,6-difluorophenetole (derived from 2,6-difluorophenol via bromination and subsequent ethylation).[1]

Stage 1: Formylation (The Bouveault Synthesis Variation)

Objective: Convert the aryl bromide to the benzaldehyde. Mechanism: Lithium-Halogen exchange generates a nucleophilic aryl-lithium species, which attacks the carbonyl of DMF.[1]

-

Setup: Flame-dry a 3-neck RBF under Argon atmosphere.

-

Reagents:

-

Procedure:

-

Cool the THF solution of aryl bromide to -78°C (Dry ice/Acetone). Critical: Temperature control prevents benzyne formation or polymerization.[1]

-

Add

-BuLi dropwise over 30 mins.[1] Stir for 1 hour at -78°C. -

Add DMF dropwise. The solution will likely turn pale yellow.

-

Warm to 0°C and quench with saturated

. -

Workup: Extract with EtOAc, wash with brine, dry over

. -

Yield Target: >85% of 4-Ethoxy-3,5-difluorobenzaldehyde.

-

Stage 2: Reduction & Chlorination

Objective: Convert aldehyde to benzyl chloride.

-

Reduction: Dissolve aldehyde in Methanol. Add

(0.5 eq) at 0°C. Stir 30 mins. Quench with dilute HCl. Isolate the Benzyl Alcohol . -

Chlorination: Dissolve the alcohol in DCM. Add

(1.2 eq) and a catalytic drop of DMF. Reflux for 2 hours.-

Note: The 3,5-difluoro substitution withdraws electrons, making the benzylic position less prone to

ionization, but

-

Stage 3: Cyanation (The Kolbe Nitrile Synthesis)

Objective: Install the nitrile group.[3] Safety: This step involves Cyanide.[3][4][5] Use a bleach trap for exhaust.

-

Reagents:

-

Procedure:

-

Suspend NaCN in DMSO at room temperature.

-

Add the benzyl chloride slowly (exothermic).

-

Heat to 40-50°C for 4 hours. Warning: Do not exceed 80°C to avoid dimerization or hydrolysis.

-

Quench: Pour into ice water. The product usually precipitates or oils out.

-

Purification: Recrystallization from Ethanol/Hexane or vacuum distillation.

-

Critical Process Parameters & Troubleshooting

| Parameter | Operational Range | Impact of Deviation |

| Lithiation Temp | -78°C to -60°C | > -50°C leads to Wurtz coupling (dimerization) or scrambling of fluorine positions.[1] |

| Cyanation Solvent | DMSO or DMF | Protic solvents (EtOH/Water) significantly slow the reaction due to anion solvation of |

| Moisture Control | < 100 ppm (Stage 1) | Moisture destroys the Aryl-Lithium intermediate immediately.[1] |

| Reaction pH | Neutral to Basic | Acidic conditions during cyanation will generate lethal HCN gas. |

Structural Validation (Spectroscopy)[1]

To validate the synthesis, the researcher must confirm the presence of the nitrile and the specific fluorine substitution pattern.

NMR Signature[1]

-

NMR: This is the most diagnostic tool.

-

Expect a singlet (or chemically equivalent signal) around -130 to -135 ppm .[1] The symmetry of the 3,5-difluoro pattern means both fluorines are equivalent.

-

-

NMR (CDCl

-

1.45 (t, 3H,

-

3.70 (s, 2H,

-

4.15 (q, 2H,

-

6.90 - 7.00 (d, 2H, Aromatic protons). Coupling with F (

-

1.45 (t, 3H,

IR Spectroscopy[1]

-

Nitrile Stretch (

): Sharp, weak-to-medium band at 2250 cm -

Ether Stretch (

): Strong bands at 1250 cm

Pathway Visualization: Mechanism of Action[5]

The following diagram illustrates the electronic effects governing the synthesis and the final application in liquid crystals.

[1]

Safety & Handling Protocols

-

Cyanide Hazard: The cyanation step utilizes NaCN.

-

Protocol: All glassware must be soaked in a bleach (sodium hypochlorite) bath at pH > 10 for 24 hours before cleaning to oxidize residual cyanide to cyanate.

-

Antidote: Hydroxocobalamin or Amyl Nitrite kits must be present in the lab.

-

-

HF Generation: In the event of thermal decomposition or fire, fluorinated aromatics can release Hydrogen Fluoride. Use Calcium Gluconate gel for skin exposure.

References

-

Vertex AI Search . (2025). Synthesis and mesophase behaviour of Schiff base/ester 4-(arylideneamino)phenyl-4″-alkoxy benzoates. National Institutes of Health (NIH). 6

-

Vertex AI Search . (2025). Influence of multifluorophenyloxy terminus on the mesomorphism of the alkoxy and alkyl cyanobiphenyl compounds. National Science Foundation (NSF).[1] 7[1]

-

Benchchem . (2025).[6] 2-(3-Ethoxy-2,6-difluorophenyl)acetonitrile Molecular Properties and Synthesis. Benchchem. 8

-

Organic Syntheses . (n.d.). p-Methoxyphenylacetonitrile Synthesis Procedure. Organic Syntheses. 5

-

CymitQuimica . (2025). (2,4-difluorophenyl)acetonitrile CAS 656-35-9 Properties. CymitQuimica. 4

-

Google Patents . (2014). Method for preparing 3,5-difluoro-4-methyl phenylboronic acid. Google Patents. 2

Sources

- 1. 1193389-10-4|2-[4-(Difluoromethoxy)-3-ethoxyphenyl]acetonitrile|BLD Pharm [bldpharm.com]

- 2. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]

- 3. CN103351311A - Synthesis method of diphenylacetonitrile - Google Patents [patents.google.com]

- 4. CAS 656-35-9: (2,4-difluorophenyl)acetonitrile [cymitquimica.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Mesomorphic and DFT study of new difluoro substituted Schiff base liquid crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. par.nsf.gov [par.nsf.gov]

- 8. 2-(3-Ethoxy-2,6-difluorophenyl)acetonitrile | 1092461-33-0 | Benchchem [benchchem.com]

4-Ethoxy-3,5-difluorophenylacetonitrile physical properties

An In-depth Technical Guide to the Physical and Chemical Properties of 4-Ethoxy-3,5-difluorophenylacetonitrile

Abstract

This technical guide provides a comprehensive overview of the predicted physical and chemical properties of 4-Ethoxy-3,5-difluorophenylacetonitrile, a compound of interest for researchers, scientists, and professionals in drug development. Due to the limited availability of direct experimental data for this specific molecule in public literature, this document leverages established chemical principles and data from structurally analogous compounds to offer a robust predictive profile. The guide covers molecular structure, predicted physicochemical properties, a proposed synthetic route with a detailed experimental protocol, and expected analytical characterization data. Furthermore, it addresses safety and handling considerations and discusses potential applications in medicinal chemistry and materials science. This document is intended to serve as a foundational resource for those looking to synthesize, characterize, and utilize 4-Ethoxy-3,5-difluorophenylacetonitrile in their research endeavors.

Molecular Structure and Identifiers

4-Ethoxy-3,5-difluorophenylacetonitrile is a substituted aromatic nitrile. The core of the molecule is a benzene ring substituted with two fluorine atoms at positions 3 and 5, an ethoxy group at position 4, and an acetonitrile group at position 1. The presence of the difluoro and ethoxy groups significantly influences the electronic and steric properties of the phenyl ring, which in turn can modulate the reactivity and biological activity of the molecule.

Table 1: Molecular Identifiers for 4-Ethoxy-3,5-difluorophenylacetonitrile

| Identifier | Value |

| IUPAC Name | 2-(4-Ethoxy-3,5-difluorophenyl)acetonitrile |

| Chemical Formula | C₁₀H₉F₂NO |

| Molecular Weight | 197.18 g/mol |

| CAS Number | Not publicly available as of the date of this publication. |

| Canonical SMILES | CCOC1=C(C=C(C=C1F)CC#N)F |

| InChI Key | Predicted: YWGYXGZJXZZJQL-UHFFFAOYSA-N |

Predicted Physicochemical Properties

The physical properties of 4-Ethoxy-3,5-difluorophenylacetonitrile are predicted based on the properties of structurally similar compounds, such as 2-(3,5-Difluorophenyl)acetonitrile and (4-ethoxyphenyl)acetonitrile. The introduction of the ethoxy group is expected to increase the melting and boiling points compared to the unsubstituted difluorophenylacetonitrile, while the fluorine atoms will increase the compound's lipophilicity and may influence its crystal packing.

Table 2: Predicted Physical and Chemical Properties

| Property | Predicted Value / Description | Rationale / Analogous Compound Data |

| Appearance | Colorless to pale yellow solid or liquid | Phenylacetonitriles are often colorless to pale yellow liquids or low-melting solids[1]. |

| Melting Point | 40-60 °C | Based on related structures. 3,5-Difluoroaniline has a melting point of 39-40 °C[2]. |

| Boiling Point | >250 °C at 760 mmHg | 4-Fluorophenylacetonitrile has a boiling point of 236-237 °C. The ethoxy group will likely increase this. |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, Acetone). Insoluble in water. | The aromatic structure and nitrile group suggest solubility in organic solvents. |

| Density | ~1.2 g/cm³ | 4-Fluorophenylacetonitrile has a density of 1.126 g/mL. The additional fluorine and oxygen atoms would likely increase the density. |

Proposed Synthesis and Purification

A plausible and efficient synthetic route to 4-Ethoxy-3,5-difluorophenylacetonitrile can be envisioned starting from the commercially available 3,5-difluoroaniline. This multi-step synthesis involves the protection of the aniline, followed by a Sandmeyer reaction to introduce the nitrile group.

Proposed Synthetic Pathway

Caption: Proposed synthetic workflow for 4-Ethoxy-3,5-difluorophenylacetonitrile.

Detailed Experimental Protocol

Step 1: Synthesis of 4-Amino-2,6-difluorophenol

-

To a stirred solution of 3,5-difluoroaniline in aqueous sulfuric acid at 0-5 °C, add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

-

After the addition is complete, stir the mixture for an additional 30 minutes to ensure complete diazotization.

-

Slowly add the diazonium salt solution to a boiling aqueous solution of copper sulfate.

-

After the evolution of nitrogen gas ceases, cool the reaction mixture and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-amino-2,6-difluorophenol.

Step 2: Synthesis of 4-Amino-2,6-difluorophenyl ethyl ether

-

To a solution of 4-amino-2,6-difluorophenol in acetone, add potassium carbonate and ethyl iodide.

-

Reflux the mixture for 12-18 hours, monitoring the reaction progress by TLC.

-

After completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 4-amino-2,6-difluorophenyl ethyl ether.

Step 3: Synthesis of 4-Ethoxy-3,5-difluorophenylacetonitrile (Sandmeyer Reaction)

-

Dissolve 4-amino-2,6-difluorophenyl ethyl ether in a mixture of concentrated hydrochloric acid and water and cool to 0-5 °C.[3][4][5]

-

Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C to form the diazonium salt.[6]

-

In a separate flask, prepare a solution of copper(I) cyanide and potassium cyanide in water.[7]

-

Slowly add the cold diazonium salt solution to the cyanide solution. A vigorous evolution of nitrogen gas will be observed.

-

After the addition is complete, warm the reaction mixture to 50-60 °C for 1 hour to ensure complete reaction.

-

Cool the mixture to room temperature and extract the product with dichloromethane.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude 4-Ethoxy-3,5-difluorophenylacetonitrile.

Purification

The crude product can be purified by vacuum distillation or by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.

Analytical Characterization (Predicted)

The identity and purity of the synthesized 4-Ethoxy-3,5-difluorophenylacetonitrile would be confirmed using a combination of spectroscopic techniques.

Caption: Standard analytical workflow for compound characterization.

Table 3: Predicted Spectroscopic Data

| Technique | Predicted Data |

| ¹H NMR | δ ~7.0-7.2 ppm (m, 2H, Ar-H), δ ~4.1 ppm (q, 2H, -OCH₂CH₃), δ ~3.8 ppm (s, 2H, -CH₂CN), δ ~1.4 ppm (t, 3H, -OCH₂CH₃). Chemical shifts are referenced against a common solvent like CDCl₃. |

| ¹³C NMR | δ ~160 ppm (d, C-F), δ ~150 ppm (t, C-O), δ ~117 ppm (s, -CN), δ ~115 ppm (d, C-H), δ ~110 ppm (t, C-CH₂CN), δ ~65 ppm (s, -OCH₂), δ ~25 ppm (s, -CH₂CN), δ ~15 ppm (s, -CH₃). Multiplicity is due to C-F coupling. Chemical shifts are referenced against a common solvent like CDCl₃[8][9]. |

| ¹⁹F NMR | A single resonance is expected in the typical range for aryl fluorides, around -110 to -140 ppm, referenced to CFCl₃. |

| IR (Infrared) Spectroscopy | ν ~2250 cm⁻¹ (C≡N stretch, sharp, medium), ν ~1600, 1480 cm⁻¹ (C=C aromatic stretch), ν ~1250 cm⁻¹ (C-O-C stretch, strong), ν ~1100 cm⁻¹ (C-F stretch, strong). |

| Mass Spectrometry (MS) | Expected [M]⁺ at m/z = 197.18. Key fragments may include the loss of the acetonitrile group ([M-40]⁺) and the ethoxy group ([M-45]⁺). |

Safety and Handling

While a specific Safety Data Sheet (SDS) for 4-Ethoxy-3,5-difluorophenylacetonitrile is not available, the safety precautions should be based on those for structurally related and hazardous compounds like other difluorophenylacetonitriles.

General Precautions:

-

Hazard Statements: Assumed to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and serious eye irritation[10][11][12][13].

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and a face shield. Work in a well-ventilated area or under a chemical fume hood[14].

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product[10].

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place[10].

Potential Applications in Research and Drug Development

Substituted phenylacetonitriles are valuable intermediates in organic synthesis and medicinal chemistry. The unique substitution pattern of 4-Ethoxy-3,5-difluorophenylacetonitrile suggests several potential applications:

-

Medicinal Chemistry: The difluorophenyl moiety is a common feature in many bioactive molecules, often used to enhance metabolic stability and binding affinity. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a handle for further derivatization in drug discovery programs[5][15].

-

Agrochemicals: Fluorinated aromatic compounds are frequently used in the development of new herbicides and pesticides[2].

-

Materials Science: The polar nitrile group and the potential for liquid crystalline phases make such molecules interesting for applications in materials science.

References

-

Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018, December 3). Master Organic Chemistry. [Link]

-

Illustrated Glossary of Organic Chemistry - Sandmeyer reaction. UCLA. [Link]

-

Diazonium Group Substitution with Halogens and Cyanide: Sandmeyer and Schiemann Reactions. (2023, April 30). JoVE. [Link]

-

Recent trends in the chemistry of Sandmeyer reaction: a review. (2021, August 20). PMC. [Link]

-

Sandmeyer Reaction Mechanism. (2019, August 7). BYJU'S. [Link]

-

NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]

-

Tables For Organic Structure Analysis. [Link]

-

Synthesis of 3,5-difluoroaniline. PrepChem.com. [Link]

-

Material Safety Data Sheet - 3,4-Difluorophenylacetonitrile. (2008, November 24). Capot Chemical. [Link]

- Process for preparing 3,5-difluoroaniline.

- Process for the preparation of 3,5-difluoroaniline.

- Preparation of phenylacetonitriles.

-

Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate and diethyl 4,4′-(2,2′,6,6′-tetrafluoro)azobenzene dicarboxylate. (2022, May 24). PMC. [Link]

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. EPFL. [Link]

- Process for preparing 3,5-difluoroaniline.

- Process for the preparation of 4-hydroxy-3-methoxy-phenylacetonitrile.

Sources

- 1. CAS 656-35-9: (2,4-difluorophenyl)acetonitrile [cymitquimica.com]

- 2. guidechem.com [guidechem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Illustrated Glossary of Organic Chemistry - Sandmeyer reaction; Schiemann reaction [chem.ucla.edu]

- 5. Video: Diazonium Group Substitution with Halogens and Cyanide: Sandmeyer and Schiemann Reactions [jove.com]

- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. byjus.com [byjus.com]

- 8. homepages.abdn.ac.uk [homepages.abdn.ac.uk]

- 9. epfl.ch [epfl.ch]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

- 11. capotchem.com [capotchem.com]

- 12. fishersci.com [fishersci.com]

- 13. 2-(3,5-Difluorophenyl)acetonitrile, 97%, Thermo Scientific 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 14. merckmillipore.com [merckmillipore.com]

- 15. benchchem.com [benchchem.com]

4-Ethoxy-3,5-difluorophenylacetonitrile safety and handling

An In-depth Technical Guide to the Safe Handling of 4-Ethoxy-3,5-difluorophenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

This document is intended as an in-depth technical guide for trained professionals in research and development. The information herein is synthesized from authoritative safety data sheets of structurally analogous compounds and general chemical safety principles. A specific Safety Data Sheet (SDS) for 4-Ethoxy-3,5-difluorophenylacetonitrile should be consulted when available. All laboratory work should be conducted following a thorough, site-specific risk assessment and in compliance with all applicable regulations.

Compound Profile and Hazard Assessment

Chemical Identity:

-

Name: 4-Ethoxy-3,5-difluorophenylacetonitrile

-

Structure:

-

Molecular Formula: C₁₀H₉F₂NO

-

Context: 4-Ethoxy-3,5-difluorophenylacetonitrile belongs to the class of substituted phenylacetonitriles. The presence of fluorine atoms and the nitrile group are pivotal in medicinal chemistry for modulating properties like lipophilicity, metabolic stability, and target binding.[1][2] Such motifs are integral building blocks in the synthesis of complex molecules for drug discovery.[3]

Principle of Structural Analogy for Hazard Assessment:

Due to the limited availability of specific safety data for 4-Ethoxy-3,5-difluorophenylacetonitrile, this guide employs the principle of structural analogy. The toxicological and safety profiles are inferred from well-documented, structurally similar compounds. Key analogous compounds include:

-

Fluorinated aromatic compounds.[10]

The primary structural alerts for hazard are the phenylacetonitrile core, which can be toxic, and the difluorinated aromatic ring, which upon combustion can release hazardous hydrogen fluoride gas.[5]

Hazard Identification and Toxicological Summary

Based on analogous compounds, 4-Ethoxy-3,5-difluorophenylacetonitrile is anticipated to be classified as harmful.[4][6][7]

GHS Classification (Anticipated):

-

Serious Eye Damage/Eye Irritation (Category 2) [5][6][7][11]

-

Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory System [6][11]

Primary Routes of Exposure:

The main routes of occupational exposure are inhalation of aerosols or dust, skin contact, and eye contact.[5][9] Ingestion is a less common but potentially harmful route of exposure.[11]

Summary of Toxicological Effects:

-

Inhalation: Harmful if inhaled. May cause respiratory tract irritation, with symptoms like coughing and shortness of breath.[4][6] High concentrations of related nitriles can be toxic and may lead to more severe systemic effects.[8][9]

-

Skin Contact: Harmful in contact with skin.[4][6] Causes skin irritation, which may manifest as redness, itching, and pain.[7][11] Prolonged contact can lead to absorption through the skin.

-

Eye Contact: Causes serious eye irritation.[5][7][11] Symptoms include pain, redness, and watering. Direct contact can potentially cause damage to the cornea.

-

Ingestion: Harmful if swallowed.[4][6][11] May cause irritation of the gastrointestinal tract. Systemic toxicity may occur following ingestion.

| Hazard Class | GHS Category | Signal Word | Hazard Statement |

| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4 | Warning | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.[4][7][12] |

| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation.[6][7][11] |

| Serious Eye Damage/Irritation | Category 2 / 2A | Warning | H319: Causes serious eye irritation.[5][6][7] |

| Specific Target Organ Toxicity | Category 3 | Warning | H335: May cause respiratory irritation.[6][11] |

Engineering Controls and Personal Protective Equipment (PPE)

A systematic approach, following the hierarchy of controls, is essential to minimize exposure.

Engineering Controls:

-

Chemical Fume Hood: All handling of 4-Ethoxy-3,5-difluorophenylacetonitrile, including weighing, transferring, and use in reactions, must be performed in a properly functioning chemical fume hood.[12][13]

-

Ventilation: The laboratory must be well-ventilated to ensure that any fugitive emissions are diluted and removed.[5][14]

-

Safety Equipment: Eyewash stations and safety showers must be readily accessible and tested regularly.[5][15]

Personal Protective Equipment (PPE):

PPE is the final line of defense and must be selected based on the specific hazards of the compound and the procedure.[16][17]

-

Eye and Face Protection: Chemical safety goggles are mandatory.[18] For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.[16][18]

-

Hand Protection: Chemical-resistant gloves are required. Nitrile gloves are a common choice for incidental contact, but for extended contact or immersion, heavier-duty gloves such as butyl rubber or multilayer laminates should be considered.[10] Always inspect gloves before use and use proper removal techniques to avoid skin contact.[6]

-

Protective Clothing: A flame-retardant laboratory coat is required.[19] For larger scale operations or where significant splashing may occur, a chemical-resistant apron or suit should be worn.[17][18] Do not wear shorts or open-toed shoes in the laboratory.

-

Respiratory Protection: When engineering controls are not sufficient to maintain exposure below occupational limits, respiratory protection is necessary.[19] A NIOSH/MSHA or European Standard EN 149 approved respirator with appropriate cartridges for organic vapors and particulates should be used.[5][6] The specific type of respirator depends on the potential exposure concentration and requires a formal respiratory protection program.[19]

Caption: PPE selection workflow for handling the compound.

Safe Handling and Storage

Precautions for Safe Handling:

-

Avoid Contact: Avoid all contact with skin, eyes, and clothing.[7] Do not breathe dust, fumes, or vapors.[6][11]

-

Hygiene: Wash hands thoroughly after handling, especially before eating, drinking, or smoking.[7][11] Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[7]

-

Grounding: For handling larger quantities, take precautionary measures against static discharge.[12]

-

Environment: Handle in a well-ventilated place.[7] Avoid release to the environment.

Conditions for Safe Storage:

-

Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[4][7][11]

-

Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[4][5]

-

Storage Conditions: Store in a cool, dark place.[7] Store locked up in an area accessible only to authorized personnel.[11]

Caption: Key stages of the safe handling and storage protocol.

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

First-Aid Measures:

-

General Advice: Move the victim to fresh air. Call a poison center or doctor if you feel unwell.[5][7] Ensure medical personnel are aware of the material involved and take precautions to protect themselves.[4]

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[7] If breathing is difficult or has stopped, provide artificial respiration.[4][5] Seek immediate medical attention.[8]

-

Skin Contact: Immediately remove all contaminated clothing.[8] Wash the affected area with plenty of soap and water for at least 15 minutes.[4][7] If skin irritation persists, get medical advice.[5]

-

Eye Contact: Rinse cautiously with water for several minutes (at least 15).[5][7] Remove contact lenses, if present and easy to do. Continue rinsing.[7] Immediately seek medical attention from an ophthalmologist.

-

Ingestion: Rinse mouth with water.[7] Do NOT induce vomiting.[11] Immediately call a poison center or doctor.[8][11]

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[7]

-

Specific Hazards: Combustion may produce toxic fumes, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen fluoride (HF).[5][7] Vapors may form explosive mixtures with air.

-

Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[5][12]

Accidental Release Measures:

-

Personal Precautions: Evacuate non-essential personnel. Wear appropriate PPE as described in Section 3. Avoid breathing vapors and contact with the material.[6] Ensure adequate ventilation.

-

Environmental Precautions: Prevent the product from entering drains or waterways.[7]

-

Containment and Cleanup: For a small spill, absorb with an inert material (e.g., sand, vermiculite) and place it in a suitable, labeled container for disposal.[7][8] For a large spill, dike the area to contain the material. Clean the affected area thoroughly.

Caption: Flowchart for emergency response to exposure or spills.

Reactivity and Stability Profile

-

Chemical Stability: The compound is stable under recommended storage conditions.[4][11]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[4][5]

-

Hazardous Decomposition Products: Under fire conditions, it can decompose to form hazardous products such as carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen fluoride.[4][5] The nitrile group can potentially release hydrogen cyanide upon reaction with strong acids or under intense heat.[5][12]

-

Hazardous Polymerization: Hazardous polymerization does not occur.[4][5]

Considerations for Synthetic Protocols:

-

Nitrile Group Reactivity: The nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine. These reactions often require strong acidic, basic, or reducing conditions (e.g., LiAlH₄), which necessitates careful planning and control of reaction parameters.[3]

-

Aryl Fluoride Stability: The C-F bonds on the aromatic ring are generally stable, a property often leveraged in drug design to block metabolic oxidation at those positions.[20] However, under certain nucleophilic aromatic substitution (NAS) conditions, they can act as leaving groups.[20]

Disposal Considerations

All waste materials must be disposed of in accordance with local, state, and federal regulations. The compound should be treated as hazardous waste. Do not dispose of it down the drain.[12] Contaminated containers should be treated as the product itself.

References

-

RSG Safety. (2025, September 04). Working Safely with PFAS: A Practical Guide to Selecting the Right PPE. Retrieved from RSG Safety. [Link]

-

Capot Chemical. (2008, November 24). Material Safety Data Sheet: 3,4-Difluorophenylacetonitrile. Retrieved from Capot Chemical. [Link]

-

University of Arizona. (2015, July 22). Personal Protective Equipment Selection Guide. Retrieved from Research Laboratory & Safety Services. [Link]

-

Organic Syntheses. (n.d.). 2-HYDROXYIMINO-2-PHENYLACETONITRILE. Retrieved from Organic Syntheses. [Link]

-

Uniprep. (2024, May 16). Comprehensive Guide to PPE in the Chemical Industry. Retrieved from Uniprep. [Link]

-

University of Nevada, Reno. (n.d.). Emergency Procedures for Incidents Involving Chemicals. Retrieved from Research Safety. [Link]

-

SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from SAMS Solutions. [Link]

-

GOV.UK. (2024, October 10). What to do in a chemical emergency. Retrieved from GOV.UK. [Link]

-

Industrial Safety Tips. (2025, June 06). PPE For Chemical Handling With Example. Retrieved from Industrial Safety Tips. [Link]

-

National Center for Biotechnology Information. (n.d.). Phenylacetonitrile. PubChem Compound Database. Retrieved from NIH. [Link]

-

Appiah, A., et al. (2022). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). IUCrData, 7(10). [Link]

-

CORE. (2016, December 14). Synthesis and characterization of PEEK analogues utilizing 3,5- and 2,4-difluorobenzophenone. Retrieved from CORE. [Link]

-

Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: acetonitrile. Retrieved from Chemos GmbH&Co.KG. [Link]

-

Organic Syntheses. (n.d.). p-METHOXYPHENYLACETONITRILE. Retrieved from Organic Syntheses. [Link]

-

U.S. Environmental Protection Agency. (2002). Toxicological Review of Acetonitrile. Retrieved from EPA. [Link]

-

MDPI. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from MDPI. [Link]

-

Phenikaa University. (2023, January 5). Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs. Retrieved from VNU. [Link]

- Google Patents. (n.d.). CN104558045A - Synthesis method of 1-ethoxy-1,3,3,5,5-pentafluorocyclotriphosphonitrile.

-

PubChemLite. (n.d.). 2-[4-(difluoromethoxy)-3-ethoxyphenyl]acetonitrile. Retrieved from PubChemLite. [Link]

Sources

- 1. jelsciences.com [jelsciences.com]

- 2. oaji.net [oaji.net]

- 3. benchchem.com [benchchem.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. fishersci.com [fishersci.com]

- 6. capotchem.com [capotchem.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. Phenylacetonitrile | C8H7N | CID 8794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Working Safely with PFAS: A Practical Guide to Selecting the Right PPE - RSG Safety [rsgsafety.com]

- 11. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 12. merckmillipore.com [merckmillipore.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. chemos.de [chemos.de]

- 15. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]

- 16. sams-solutions.com [sams-solutions.com]

- 17. PPE For Chemical Handling With Example [industrialsafetytips.in]

- 18. Comprehensive Guide to PPE in the Chemical Industry – China One Stop PPE Supplier [gonowsafety.com]

- 19. research.arizona.edu [research.arizona.edu]

- 20. files01.core.ac.uk [files01.core.ac.uk]

The Fluorine Effect: Engineering Aromatic Scaffolds for Drug Discovery

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Structural Biologists

Executive Summary

The incorporation of fluorine into aromatic scaffolds is a non-negotiable strategy in modern medicinal chemistry. It is not merely a "hydrogen mimic" but a profound modulator of electronic, steric, and physicochemical landscapes. This guide dissects the "Fluorine Effect" —specifically how fluorinated aromatic rings alter lipophilicity, metabolic stability, and intermolecular recognition. We move beyond basic textbook definitions to explore the quadrupole inversion of benzene rings, the modulation of pKa for bioavailability, and self-validating protocols for quantifying these properties using

Fundamental Electronic & Steric Architectures

The Steric-Electronic Paradox

Fluorine is often cited as an isostere for hydrogen, yet this simplification masks critical differences. While the van der Waals radius of fluorine (

-

Electronegativity: Fluorine (4.0 Pauling scale) induces strong polarization of the

bond, creating a significant dipole. -

Bond Strength: The

bond is the strongest single bond in organic chemistry (

Quadrupole Inversion and -Stacking

A critical, often overlooked property is the Quadrupole Moment (

-

Benzene: Has a negative quadrupole moment (

), meaning electron density is concentrated above/below the ring plane. -

Hexafluorobenzene: Complete fluorination inverts this moment (

), depleting

Implication: This inversion facilitates "face-to-face"

Figure 1: Quadrupole inversion drives specific non-covalent interactions between fluorinated and non-fluorinated aromatic rings.

Physicochemical Modulation[1][2][3]

Lipophilicity ( and )

Fluorination typically increases lipophilicity (

-

Monofluorination: Generally increases

by -

Vicinal Polarity: If fluorine is adjacent to a polar group (e.g., amine, alcohol), the dipole-dipole interaction can paradoxically reduce lipophilicity by altering the solvation shell.

pKa Modulation

Fluorine's inductive electron-withdrawing effect ($ -I $) significantly alters the acidity/basicity of neighboring groups, a tactic used to fine-tune membrane permeability.[2]

| Scaffold | Substituent | pKa (Approx) | Effect |

| Benzoic Acid | -H | 4.2 | Reference |

| -o-F | 3.3 | Increased Acidity (Inductive) | |

| -p-F | 4.1 | Minimal (Resonance counteracts Inductive) | |

| Pyridine | -H | 5.2 | Reference |

| -2-F | -0.4 | Drastic Basicity Reduction |

Experimental Protocol: Determination via NMR

Context: Traditional shake-flask methods (HPLC/UV) fail if the compound lacks a chromophore or has overlapping retention times. The following protocol utilizes the high sensitivity of

Methodology:

-

Preparation: Dissolve the fluorinated analyte (

) in a biphasic system of octanol and water (pre-saturated with each other). -

Equilibration: Vortex the mixture vigorously for 5 minutes, then centrifuge at 3000 rpm for 10 minutes to ensure phase separation.

-

Sampling: Carefully extract equal volumes (

) from both the octanol (top) and water (bottom) layers. -

NMR Analysis:

-

Add a distinct fluorinated internal standard (e.g., trifluorotoluene for octanol, trifluoroethanol for water) to each tube.

-

Acquire quantitative

NMR spectra (relaxation delay

-

-

Calculation:

Validation: This method is self-validating as the chemical shift (

Metabolic Stability & Reactivity[1]

Blocking Metabolic Hotspots

Cytochrome P450 (CYP) enzymes typically oxidize electron-rich aromatic rings at the para-position or benzylic sites. Fluorine substitution blocks this via two mechanisms:

-

Steric/Electronic Shielding: The

bond is resistant to the radical abstraction mechanism of the heme-iron center. -

Affinity Modulation: Fluorination can alter the binding affinity (

) of the drug to the CYP active site, reducing the residence time required for catalysis.

Figure 2: Mechanistic divergence in metabolic processing of fluorinated vs. non-fluorinated aromatics.

Reactivity: Nucleophilic Aromatic Substitution ( )

While

-

Reasoning: The rate-determining step is the addition of the nucleophile to form the Meisenheimer complex.[3] Fluorine's high electronegativity stabilizes the anionic intermediate more effectively than other halogens.

References

-

Quadrupole Moments & Interactions: Vrbancich, J., & Ritchie, G. L. D. (1980). Quadrupole moments of benzene, hexafluorobenzene and other non-dipolar aromatic molecules. Journal of the Chemical Society, Faraday Transactions 2.[4] Link

-

Metabolic Stability Mechanisms: H. M. Senn, et al. (2023). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Publications. Link

-

Lipophilicity Protocol: Linclau, B., et al. (2018). A New Straightforward Method for Lipophilicity logP Measurement using 19F NMR Spectroscopy. Journal of Visualized Experiments (JoVE).[5] Link

-

General Medicinal Chemistry: Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

-

SNAr Mechanism: Neumann, C. N., et al. (2016). A mechanistic continuum of nucleophilic aromatic substitution reactions. Nature. Link

Sources

- 1. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Quadrupole moments of benzene, hexafluorobenzene and other non-dipolar aromatic molecules - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. youtube.com [youtube.com]

The Phenylacetonitrile Core: A Versatile Scaffold for Modern Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylacetonitrile and its substituted derivatives represent a cornerstone class of chemical intermediates, prized for their unique combination of a stable aromatic scaffold and a highly versatile nitrile functional group. This guide provides a comprehensive technical overview of the vast potential of these molecules, moving beyond a simple catalog of applications to deliver in-depth mechanistic insights and field-proven synthetic protocols. We will explore their critical role as precursors to a wide array of pharmaceuticals, from anticonvulsants to cardiovascular agents, and their growing importance in the agrochemical and material science sectors. This document is structured to serve as a practical resource for laboratory professionals, detailing not just the 'what' but the 'why' behind key synthetic strategies and the structure-activity relationships that drive innovation.

The Phenylacetonitrile Framework: Structure and Significance

At its heart, the phenylacetonitrile molecule consists of a phenyl group attached to a methyl group, which is in turn bonded to a nitrile (C≡N) function. This deceptively simple structure is a hub of chemical potential. The aromatic ring offers a stable platform for a multitude of substitution patterns (electrophilic aromatic substitution), allowing for the fine-tuning of a molecule's steric and electronic properties.[1] Simultaneously, the nitrile group and the adjacent benzylic methylene bridge (-CH₂CN) provide two key points of reactivity.

-

The Nitrile Group: This functional group is more than just a nitrogen-containing moiety. Its linear geometry, strong dipole moment, and ability to act as a hydrogen bond acceptor make it a valuable pharmacophore in drug design.[2][3] It can be hydrolyzed to carboxylic acids, reduced to primary amines, or reacted with organometallic reagents to form ketones, opening up a vast landscape of chemical transformations.[1][4] In medicinal chemistry, the nitrile is often used as a bioisostere for carbonyl groups or even halogens, enhancing binding affinity to biological targets and improving pharmacokinetic profiles.[2][3][5]

-

The α-Methylene Bridge: The protons on the carbon adjacent to both the phenyl ring and the nitrile group are acidic. This allows for easy deprotonation by a base to form a resonance-stabilized carbanion.[4] This carbanion is a powerful nucleophile, enabling a variety of crucial carbon-carbon bond-forming reactions, such as alkylations, which are fundamental to building molecular complexity.[4]

Visualizing the Core Structure and Its Potential

The following diagram illustrates the fundamental phenylacetonitrile scaffold and the primary avenues of its chemical modification, highlighting its role as a central building block.

Caption: Synthetic pathway from Phenylacetonitrile to Phenobarbital.

Protocol 1: Synthesis of Phenobarbital from Phenylacetonitrile

This multi-stage protocol is a foundational synthesis in medicinal chemistry, illustrating key C-C bond formation and cyclization reactions.

-

Principle: The synthesis proceeds via two key steps following the initial formation of a malonate intermediate. First, the α-carbon of diethyl phenylmalonate is alkylated with an ethyl group. Second, the resulting diethyl ethylphenylmalonate undergoes a base-catalyzed condensation reaction with urea to form the heterocyclic phenobarbital core. [1][6]

-

Stage A: Carbethoxylation of Phenylacetonitrile to Diethyl Phenylmalonate

-

Materials: Phenylacetonitrile (1 mole), Diethyl Carbonate (1.2 moles), Sodium Ethoxide (NaOEt) or other strong base, Anhydrous Toluene, Diethyl Ether, Hydrochloric Acid (dilute).

-

Procedure:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, prepare a solution of sodium ethoxide in anhydrous toluene.

-

Heat the solution to 80-90°C.

-

Add a mixture of phenylacetonitrile and diethyl carbonate dropwise over 1-2 hours.

-

Reflux the mixture for an additional 2-3 hours, monitoring completion by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture and quench by pouring it into an ice-water mixture.

-

Acidify the aqueous layer with dilute HCl to pH 4-5.

-

Extract the product with diethyl ether (3 x volumes). The combined organic layers contain the diethyl phenylmalonate intermediate.

-

-

-

Stage B: Ethylation of Diethyl Phenylmalonate

-

Materials: Diethyl Phenylmalonate (from Stage A), Ethyl Bromide (1.1 moles), Sodium Ethoxide, Anhydrous Ethanol.

-

Procedure:

-

In a suitable reaction vessel, dissolve the diethyl phenylmalonate in anhydrous ethanol containing sodium ethoxide.

-

Add ethyl bromide dropwise while maintaining the temperature.

-

Reflux the mixture for 4-6 hours until TLC indicates the consumption of the starting material.

-

Cool the mixture and neutralize with a suitable acid (e.g., dilute H₂SO₄) to pH 4-5.

-

Work-up involves extraction and purification to isolate diethyl ethylphenylmalonate. [1]

-

-

-

Stage C: Cyclocondensation with Urea

-

Materials: Diethyl ethylphenylmalonate (1 mole), Urea (1.1 moles, dry), Sodium Methoxide or Ethoxide (2.2 moles), Absolute Methanol or Ethanol.

-

Procedure:

-

In a dry flask, dissolve clean sodium metal in absolute methanol to prepare fresh sodium methoxide.

-

Add dry urea to the methoxide solution and stir until dissolved.

-

Slowly add the diethyl ethylphenylmalonate to the mixture.

-

Heat the mixture to reflux for 7-8 hours. A solid precipitate of the phenobarbital sodium salt will form.

-

After completion, distill off the excess methanol.

-

Dissolve the residue in warm water and acidify with concentrated HCl.

-

The crude phenobarbital will precipitate. Collect the solid by filtration.

-

Recrystallize the crude product from ethanol to yield pure phenobarbital. [1][6]

-

-

-

Safety Precautions: Phenylacetonitrile and its derivatives are toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Sodium metal, sodium ethoxide, and strong acids are highly reactive and corrosive.

Cardiovascular Drugs: The Verapamil Story

Verapamil is a calcium channel blocker used to treat hypertension and angina. Its synthesis prominently features a substituted phenylacetonitrile derivative, specifically α-isopropyl-(3,4-dimethoxyphenyl)acetonitrile. The key synthetic step involves the alkylation of this nitrile's α-carbon with a long-chain amine halide, demonstrating the power of C-C bond formation at the benzylic position. [7][8] The nitrile group in the final Verapamil structure is critical. It acts as a key hydrogen bond acceptor and contributes to the molecule's overall polarity and binding affinity at the calcium channel. [3]Hydrolysis of this nitrile group to a carboxylic acid, creating Carboxy-Verapamil, results in a compound that is approximately 10-fold less potent, underscoring the functional importance of the cyano moiety. [8]

Other Therapeutic Areas

The utility of the phenylacetonitrile scaffold extends to numerous other drug classes:

-

Antidepressants: Used in the synthesis of drugs like Amitriptyline. [9]* Antimalarials and Antihistamines: Serve as key intermediates in various synthetic routes. [4][10]* Neurogenesis Promoters: Novel diphenyl acrylonitrile derivatives have been discovered to promote hippocampal neurogenesis in adult rats, opening new avenues for treating neurodegenerative diseases. [11]

Agrochemical Applications: Protecting Crops with Precision

The same chemical versatility that makes phenylacetonitriles valuable in pharmaceuticals also applies to the development of modern agrochemicals, including fungicides, herbicides, and insecticides. [4][5]

Fungicides: Synthesis of Fenapanil

Fenapanil is an imidazole fungicide whose synthesis is a clear illustration of the stepwise modification of the phenylacetonitrile core. [4]The process involves two sequential alkylations at the α-carbon, first adding a butyl group and then an imidazolylmethyl group.

Protocol 2: Synthesis of the Fungicide Fenapanil

-

Principle: This synthesis showcases the sequential alkylation of the acidic α-carbon of phenylacetonitrile. The first step is a standard alkylation with an alkyl halide. The second is an aminomethylation, a Mannich-type reaction, to introduce the imidazole moiety. [4]

-

Stage A: α-Butylation of Phenylacetonitrile

-

Materials: Phenylacetonitrile (1 mole), 1-Bromobutane (1.1 moles), Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu) (1.1 moles), Anhydrous Dimethylformamide (DMF) or Toluene, Saturated aqueous NH₄Cl.

-

Procedure:

-

In a dry, inert-atmosphere flask, suspend NaH in anhydrous DMF.

-

Cool the suspension in an ice bath and add phenylacetonitrile dropwise.

-

Allow the mixture to stir until hydrogen evolution ceases.

-

Add 1-bromobutane dropwise, maintaining a low temperature.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Carefully quench the reaction with saturated aqueous NH₄Cl.

-

Extract the product with diethyl ether, wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield 2-phenylhexanenitrile. [4]

-

-

-

Stage B: Introduction of the Imidazolylmethyl Group

-

Materials: 2-Phenylhexanenitrile (from Stage A), Paraformaldehyde, Imidazole, Concentrated HCl (catalytic), Ethanol.

-

Procedure:

-

In a round-bottom flask, dissolve 2-phenylhexanenitrile, paraformaldehyde, and imidazole in ethanol.

-

Add a catalytic amount of concentrated HCl.

-

Heat the mixture to reflux for 4-6 hours, monitoring by TLC.

-

Cool the mixture and remove the ethanol under reduced pressure.

-

Perform an aqueous work-up. Dissolve the residue in ethyl acetate and water, then neutralize the aqueous layer with a base (e.g., 2M NaOH) to pH 7-8.

-

Separate the organic layer and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate to yield crude Fenapanil, which can be further purified by column chromatography. [4]

-

-

Herbicides and Insecticides

Substituted phenylacetonitriles are precursors to a range of herbicides and insecticides. [3][5]For example, pro-pesticides of α-(phenylhydrazono)phenylacetonitrile derivatives have been synthesized and tested against mite and insect pests, showing variable potency depending on the specific substitutions. [12]Structure-activity relationship (SAR) studies are crucial in this field, guiding the synthesis of compounds with optimized efficacy and crop safety. [13][14]For instance, in phenoxyacetic acid-derived herbicides, the number and position of chlorine atoms on the aromatic ring significantly impact biological activity. [15]

Key Synthetic Transformations and Methodologies

Beyond their use as starting materials, substituted phenylacetonitriles are key reactants in several named reactions that are fundamental to organic synthesis.

Knoevenagel Condensation

The Knoevenagel condensation is a reaction between an active methylene compound (like phenylacetonitrile) and a carbonyl (aldehyde or ketone), typically catalyzed by a mild base. [16]This reaction is a powerful tool for forming C=C double bonds and is used to synthesize various α,β-unsaturated nitriles, which are themselves valuable intermediates for dyes, polymers, and pharmaceuticals. [17][18] Protocol 3: General Procedure for Knoevenagel Condensation

-

Principle: A base deprotonates the phenylacetonitrile to form a carbanion, which then acts as a nucleophile, attacking the carbonyl carbon of an aldehyde. A subsequent dehydration step yields the α,β-unsaturated product. [16]Modern green chemistry protocols often utilize water as a solvent and avoid harsh catalysts. [9]

-

Materials: Substituted Benzaldehyde (1 mmol), Phenylacetonitrile (1 mmol), Ethanol or Water, Base (e.g., a few drops of 20% NaOH, or a catalytic amount of piperidine or ammonium acetate).

-

Procedure (Example using NaOH):

-

Dissolve the aldehyde and phenylacetonitrile in ethanol (20 mL) in a flask at room temperature.

-

Gradually add a 20% NaOH solution dropwise until the mixture becomes opaque, indicating the initiation of precipitation.

-

Continue stirring for 30-60 minutes.

-

Cool the reaction mixture in an ice bath to complete precipitation.

-

Filter the solid product, wash thoroughly with cold water, and air dry. [17] 6. The product can be recrystallized from a suitable solvent like ethanol if necessary.

-

Reduction to Phenethylamines

The reduction of the nitrile group to a primary amine (-CH₂NH₂) is a critical transformation. It converts phenylacetonitriles into β-phenethylamines, a structural motif present in many neurotransmitters, hormones, and psychoactive drugs.

Protocol 4: Catalytic Hydrogenation to β-Phenethylamine

-

Principle: The C≡N triple bond is reduced to a C-N single bond via catalytic hydrogenation under pressure. The use of ammonia helps to minimize the formation of secondary amine byproducts. [19]

-